2-sec-Butyl-4,7-dihydro-1,3-dioxepin
Description
Structure
3D Structure
Properties
CAS No. |
109892-88-8 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-butan-2-yl-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C9H16O2/c1-3-8(2)9-10-6-4-5-7-11-9/h4-5,8-9H,3,6-7H2,1-2H3 |
InChI Key |
OAQMKUPQHWANQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1OCC=CCO1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Sec Butyl 4,7 Dihydro 1,3 Dioxepin and Its Analogues
Classical Condensation Routes to 4,7-Dihydro-1,3-dioxepins
The most fundamental and widely employed method for synthesizing 4,7-dihydro-1,3-dioxepins involves the direct condensation of a carbonyl compound with cis-2-butene-1,4-diol (B44940). This approach is valued for its simplicity and use of readily available starting materials.
The formation of the 4,7-dihydro-1,3-dioxepin ring system is typically achieved via an acid-catalyzed reaction between cis-2-butene-1,4-diol and an appropriate aldehyde or ketone. google.com For the specific synthesis of 2-sec-butyl-4,7-dihydro-1,3-dioxepin, the corresponding aldehyde would be 2-methylbutanal. The reaction is an equilibrium process, and to drive it towards the formation of the desired dioxepin, water, a byproduct of the reaction, must be removed. thieme-connect.de This is commonly accomplished by azeotropic distillation using a Dean-Stark apparatus with a water-immiscible solvent like benzene (B151609), toluene (B28343), or cyclohexane. google.comgoogle.com
A range of acidic catalysts can be employed to facilitate this transformation, with p-toluenesulfonic acid and citric acid being common choices. google.comgoogle.com The selection of the catalyst and solvent system can influence reaction times and yields. For instance, the reaction of an oxo compound with 2-butene-1,4-diol (B106632) in the presence of an acidic catalyst is a patented method for producing various 4,7-dihydro-1,3-dioxepins. google.com
Table 1: Examples of Acid-Catalyzed Synthesis of 2-Substituted-4,7-dihydro-1,3-dioxepins
| Aldehyde/Ketone | Catalyst | Solvent | Product | Yield | Reference |
| Isovaleraldehyde | Citric Acid | Cyclohexane | 4,7-dihydro-2-isopentyl-2-methyl-1,3-dioxepin | 83% | google.com |
| Benzaldehyde | p-Toluenesulfonic acid | Benzene | 4,7-dihydro-2-phenyl-1,3-dioxepin | N/A | google.comchemicalbook.com |
The formation of a cyclic acetal (B89532) like this compound follows a well-established mechanistic pathway under acidic conditions. youtube.com The process is initiated by the protonation of the carbonyl oxygen of the aldehyde (2-methylbutanal) by the acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon.
The subsequent steps are as follows:
Nucleophilic Attack: One of the hydroxyl groups of cis-2-butene-1,4-diol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate. youtube.com
Proton Transfer: A proton is transferred from the newly formed oxonium ion to the other hydroxyl group of the hemiacetal. This intramolecular or solvent-mediated transfer converts the hydroxyl group into a good leaving group (water).
Dehydration: The intermediate loses a molecule of water to generate a resonance-stabilized oxocarbenium ion. researchgate.net
Ring Closure: The second hydroxyl group of the diol chain then performs an intramolecular nucleophilic attack on the carbocation. This is a kinetically favored ring-closing step. chemtube3d.com
Deprotonation: The final step is the deprotonation of the resulting oxonium ion, which regenerates the acid catalyst and yields the final 4,7-dihydro-1,3-dioxepin product. youtube.com
The formation of a seven-membered ring is generally less entropically favorable than five- or six-membered rings; however, the use of a diol where the two hydroxyl groups are conformationally pre-disposed facilitates the intramolecular cyclization. chemtube3d.com
Stereoselective and Enantioselective Synthetic Approaches
Achieving stereochemical control is a significant objective in modern organic synthesis, particularly when creating molecules with multiple chiral centers. For analogues of this compound, which contains a stereocenter at the 2-position and potentially others on the substituent, stereoselective methods are crucial.
The chirality at the C2 acetal carbon can be controlled by using chiral auxiliaries or catalysts. While specific examples for this compound are not prevalent, general principles can be applied. If a chiral diol is used, it can induce diastereoselectivity at the newly formed acetal center.
More advanced methods involve catalytic asymmetric reactions. For the related 4,5-dihydro-1,3-dioxepine system, a highly enantioselective approach has been developed using a bimetallic relay catalytic system. nih.govrsc.org This reaction involves a tandem carbonyl ylide formation and a [4+3] cycloaddition of aldehydes, α-diazoacetates, and β,γ-unsaturated α-ketoesters. nih.govsemanticscholar.org A combined catalyst system of a Rh(II) salt and a chiral N,N′-dioxide–Sm(III) complex was shown to produce various chiral 4,5-dihydro-1,3-dioxepines in high yields with excellent enantioselectivity (up to 99% ee). nih.govrsc.org This demonstrates that sophisticated catalytic systems can effectively control the stereochemistry of the dioxepine ring system during its formation.
An alternative strategy to produce enantiomerically pure 4,7-dihydro-1,3-dioxepins is to start from chiral, non-racemic precursors. The key starting material for the dioxepin ring is cis-2-butene-1,4-diol. Asymmetric synthesis of substituted chiral diol precursors provides a powerful route to chiral dioxepins.
For example, one-pot procedures for the asymmetric synthesis of acyclic chiral epoxy alcohols with three contiguous stereocenters have been developed. nih.govresearchgate.net These methods often involve a tandem catalytic asymmetric vinylation of an aldehyde coupled with a diastereoselective epoxidation. nih.gov The resulting chiral epoxy alcohols can then be transformed through further synthetic steps into the required chiral diols, which can then be cyclized with an aldehyde to form the target chiral dioxepin.
Table 2: Enantioselective Synthesis of Dihydro-1,3-dioxepine Analogues via [4+3] Cycloaddition nih.govsemanticscholar.org
| Aldehyde (R group) | Yield of major diastereomer | ee (%) of major diastereomer |
| C₆H₅ | 97% | 98 |
| 4-MeC₆H₄ | 95% | 98 |
| 4-FC₆H₄ | 96% | 99 |
| 2-Thienyl | 92% | 98 |
| Cyclohexyl | 85% | 98 |
| Isobutyl | 82% | 98 |
Data adapted from a study on the asymmetric synthesis of 4,5-dihydro-1,3-dioxepines using a Rh(II)/Sm(III) relay catalytic system. nih.govsemanticscholar.org
Novel and Emerging Synthetic Strategies
Beyond classical condensation, new methodologies are continuously being developed to provide more efficient and selective access to dioxepin rings and their analogues.
One of the most innovative approaches is the aforementioned asymmetric cascade carbonyl ylide formation/[4+3] cycloaddition reaction. nih.govrsc.org This method constructs the heterocyclic ring and sets its stereochemistry in a single, highly efficient transformation from simple starting materials. The use of a bimetallic rhodium(II)/chiral N,N′-dioxide–samarium(III) complex catalyst is key to its success, enabling the synthesis of densely functionalized chiral 4,5-dihydro-1,3-dioxepines. nih.govsemanticscholar.org
Another modern approach that has been applied to the synthesis of substituted 1,3-dioxepins is the intermolecular Heck reaction. A protocol using modified Jeffery conditions has been shown to produce substituted 1,3-dioxepins with high diastereoselectivity. researchgate.net Such transition-metal-catalyzed cross-coupling reactions represent a powerful tool for constructing complex molecular architectures that may be difficult to access through classical methods.
These emerging strategies highlight the ongoing evolution of synthetic organic chemistry, providing powerful new tools for the construction of complex heterocyclic systems like this compound and its analogues with high levels of efficiency and selectivity.
Transition Metal-Catalyzed Cyclization Processes
Transition metal catalysis offers a powerful tool for the construction of complex heterocyclic structures like 1,3-dioxepins from simple, acyclic precursors. mdpi.com These methods provide efficient routes with high selectivity and yield, often under mild reaction conditions. mdpi.com
A significant advancement in the synthesis of dihydro-1,3-dioxepine analogues is the development of a bimetallic relay catalytic system. Researchers have successfully employed a combination of a Rhodium(II) salt and a chiral N,N′-dioxide–Samarium(III) complex to catalyze an asymmetric three-component tandem [4+3]-cycloaddition. nih.gov This reaction involves the efficient assembly of aldehydes, α-diazoacetates, and β,γ-unsaturated α-ketoesters to produce various chiral 4,5-dihydro-1,3-dioxepines. nih.gov
The process is notable for its high efficiency and excellent stereocontrol, affording the desired heterocyclic products in yields of up to 97% and with an enantiomeric excess (ee) as high as 99%. nih.gov The utility of this method lies in its ability to construct densely functionalized and optically active 1,3-dioxepine cores, which are valuable intermediates in organic synthesis. nih.gov While this specific methodology has been demonstrated for a range of aldehydes, its principles can be extended to the synthesis of analogues such as this compound by selecting the appropriate aldehyde starting material.
The use of other transition metals, including palladium, copper, and ruthenium, is also prevalent in the synthesis of various heterocyclic compounds through cyclization reactions, highlighting the broad applicability of this strategy in modern organic chemistry. mdpi.combeilstein-journals.org
| Aldehyde Substrate | α-Ketoester Substrate | α-Diazoacetate Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Ethyl 2-oxo-4-phenyl-3-butenoate | Ethyl diazoacetate | 95 | 99 |
| 4-Chlorobenzaldehyde | Ethyl 2-oxo-4-phenyl-3-butenoate | Ethyl diazoacetate | 97 | 99 |
| 2-Naphthaldehyde | Ethyl 2-oxo-4-phenyl-3-butenoate | Ethyl diazoacetate | 96 | 99 |
| Cinnamaldehyde | Ethyl 2-oxo-4-phenyl-3-butenoate | Ethyl diazoacetate | 85 | 98 |
Green Chemistry Principles in 1,3-Dioxepin Synthesis
Green chemistry, also known as sustainable chemistry, provides a framework of twelve principles aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. instituteofsustainabilitystudies.commdpi.com The application of these principles to the synthesis of 1,3-dioxepins addresses the environmental impact of traditional chemical production.
Catalysis and Atom Economy: One of the core principles of green chemistry is the use of catalytic reagents over stoichiometric ones. firp-ula.org The transition metal-catalyzed synthesis of dihydro-1,3-dioxepines exemplifies this principle, using small amounts of a catalyst to generate large quantities of product. nih.gov Furthermore, the three-component reaction strategy demonstrates high atom economy by maximizing the incorporation of all starting materials into the final product, thereby reducing waste. nih.govinstituteofsustainabilitystudies.com This is a significant improvement over classical methods that may generate more byproducts. instituteofsustainabilitystudies.com
Safer Solvents: Traditional syntheses of 1,3-dioxepins have sometimes employed water-immiscible, hazardous solvents such as benzene or toluene. google.com Green chemistry promotes the use of "green solvents," which are less harmful to the environment and human health. mdpi.com In modern pharmaceutical synthesis, there is a growing trend to replace hazardous solvents with eco-friendly alternatives like ethanol, glycerol, or ethyl lactate, which are often derived from renewable resources. mdpi.com Designing syntheses that can be performed in these safer solvents, or under solvent-free conditions, is a key goal. researchgate.net
Energy Efficiency: Green chemistry also advocates for designing processes that are energy-efficient. instituteofsustainabilitystudies.com Catalytic reactions, particularly those utilizing highly active transition metals, can often be conducted at ambient temperature and pressure, reducing the energy consumption associated with heating or cooling required for other methods. researchgate.net This not only lowers the environmental footprint but also reduces production costs. instituteofsustainabilitystudies.com
| Principle | Traditional Approach (e.g., Acid-Catalyzed Condensation) google.com | Green Chemistry Approach (e.g., Transition Metal-Catalyzed Cycloaddition) nih.gov |
|---|---|---|
| Catalysis | Often uses stoichiometric amounts of an acid catalyst (e.g., p-toluenesulfonic acid). | Employs catalytic amounts (mol %) of a highly efficient transition metal complex. |
| Atom Economy | Two-component reaction (aldehyde/ketone + diol) with the elimination of water. | Three-component reaction where most atoms from starting materials are incorporated into the product. |
| Safer Solvents | Frequently uses hazardous solvents like benzene or toluene for azeotropic water removal. | Can be designed to use safer, greener solvents or potentially solvent-free conditions. |
| Energy Efficiency | May require prolonged heating (reflux) to drive the reaction to completion. | Often proceeds under milder conditions (e.g., room temperature to 60 °C), reducing energy input. |
Chemical Reactivity and Transformation Mechanisms of 2 Sec Butyl 4,7 Dihydro 1,3 Dioxepin
Isomerization and Double Bond Migration Reactions
The isomerization of 4,7-dihydro-1,3-dioxepins, including the 2-sec-butyl substituted variant, represents a significant area of research, particularly in the context of asymmetric synthesis. These reactions typically involve the migration of the double bond from the C4-C5 position to the C5-C6 position, leading to the formation of the corresponding 4,5-dihydro-1,3-dioxepin (B15441089). This transformation is of interest due to the creation of a chiral center at C4, offering a pathway to enantiomerically enriched building blocks for organic synthesis.
Catalytic Isomerization of 4,7-Dihydro-1,3-dioxepins (e.g., to 4,5-Dihydro-1,3-dioxepins)
The isomerization of 4,7-dihydro-1,3-dioxepins to their 4,5-dihydro counterparts is often facilitated by transition metal catalysts. Research has shown that nickel complexes are particularly effective for this transformation. For instance, the use of Me-DuPHOS-modified dihalogenonickel complexes has been reported to catalyze this isomerization with high efficiency. nih.gov The general reaction scheme involves the coordination of the nickel catalyst to the double bond of the 4,7-dihydro-1,3-dioxepin, followed by a series of steps that lead to the migration of the double bond.
The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the isomerization. Factors such as the ligand on the metal center, the solvent, and the reaction temperature can all play a crucial role in the outcome of the reaction.
Asymmetric Catalysis in Isomerization Processes
A key aspect of the isomerization of 4,7-dihydro-1,3-dioxepins is the potential for asymmetric catalysis, which allows for the selective formation of one enantiomer of the 4,5-dihydro-1,3-dioxepin product over the other. This is achieved by using chiral catalysts, where the chirality of the catalyst is transferred to the product during the reaction.
The use of chiral phosphine (B1218219) ligands, such as Me-DuPHOS, in conjunction with nickel catalysts has been demonstrated to be highly effective for the enantioselective isomerization of 4,7-dihydro-1,3-dioxepins. nih.gov In these systems, the chiral ligand creates a chiral environment around the metal center, which directs the approach of the substrate and controls the stereochemical outcome of the reaction. The high levels of enantioselectivity achieved in these reactions make them a valuable tool for the synthesis of optically active compounds.
Below is a data table summarizing the results of the asymmetric isomerization of various 2-substituted 4,7-dihydro-1,3-dioxepins using a Me-DuPHOS-modified nickel catalyst.
| Entry | R Group in 2-position | Enantiomeric Excess (ee %) |
| 1 | H | 95 |
| 2 | Me | 96 |
| 3 | Et | 97 |
| 4 | i-Pr | 98 |
| 5 | t-Bu | 98 |
| 6 | Ph | 94 |
Mechanistic Pathways of Isomerization: Hydride Transfer and Metal Stereogenicity
The mechanism of the transition metal-catalyzed isomerization of 4,7-dihydro-1,3-dioxepins is believed to involve a hydride transfer process. In this mechanism, the metal catalyst, typically in a low oxidation state, inserts into a C-H bond of the substrate, leading to the formation of a metal-hydride intermediate. This is followed by the re-addition of the hydride to a different carbon atom, resulting in the migration of the double bond.
The stereogenicity of the metal center in the catalyst plays a critical role in the asymmetric version of this reaction. The chiral ligands coordinated to the metal create a well-defined chiral pocket, and the stereochemistry of the metal center can influence the facial selectivity of the hydride transfer, thus determining the absolute configuration of the product. The precise mechanistic details, including the nature of the active catalytic species and the transition states involved, are subjects of ongoing research.
Cycloaddition Reactions
4,7-Dihydro-1,3-dioxepins can participate in cycloaddition reactions, where the double bond acts as a dienophile. These reactions provide a powerful method for the construction of complex cyclic systems with a high degree of stereocontrol.
Diels-Alder Reactivity of 4,7-Dihydro-1,3-dioxepins as Dienophiles
In the context of Diels-Alder reactions, 4,7-dihydro-1,3-dioxepins can react with a variety of dienes to form [4+2] cycloadducts. The reactivity of the dioxepin as a dienophile is influenced by the substituents on the double bond and on the acetal (B89532) carbon. Electron-withdrawing groups can enhance the reactivity of the dienophile, while steric hindrance can impede the reaction.
One notable example is the [4+2]-cycloaddition of hexachlorocyclopentadiene (B6142220) to 2-substituted 4,7-dihydro-1,3-dioxepins. nih.gov This reaction leads to the formation of bicyclic products with multiple stereocenters. The reaction conditions, such as solvent and temperature, as well as the use of microwave irradiation, have been shown to significantly affect the yields and stereochemistry of the cycloaddition. nih.gov
Investigation of Stereochemical Outcomes in [4+2] Cycloadditions
The stereochemical outcome of the Diels-Alder reaction of 4,7-dihydro-1,3-dioxepins is a key area of investigation. The reaction can proceed through either an endo or exo transition state, leading to the formation of different stereoisomers. The preferred pathway is often governed by a combination of steric and electronic factors.
In the cycloaddition of hexachlorocyclopentadiene to 2-substituted 4,7-dihydro-1,3-dioxepins, an interesting stereochemical effect has been observed. It was found that bulkier substituents at the C2 position of the dioxepin favor the formation of the thermodynamically and sterically less favorable endo-isomer. nih.gov This has been attributed to secondary orbital interactions in the transition state, diastereotopic solvation, and coordination of the diene to the acetal oxygen atoms. nih.gov The stereoselectivity of the reaction is also dependent on the solvent and reaction temperature. nih.gov
The following table presents data on the influence of the C2 substituent on the endo/exo selectivity of the Diels-Alder reaction between 2-substituted 4,7-dihydro-1,3-dioxepins and hexachlorocyclopentadiene.
| Entry | C2 Substituent | Solvent | Temperature (°C) | endo:exo ratio |
| 1 | H | Toluene (B28343) | 80 | 60:40 |
| 2 | Me | Toluene | 80 | 75:25 |
| 3 | Ph | Toluene | 80 | 82:18 |
| 4 | t-Bu | Toluene | 80 | 90:10 |
| 5 | Me | Dichloromethane | 25 | 70:30 |
1,3-Dipolar Cycloaddition with Nitrile Oxides and Related Species
The carbon-carbon double bond within the 4,7-dihydro-1,3-dioxepin ring system is susceptible to electrophilic attack and participates in cycloaddition reactions. One of the most significant of these is the 1,3-dipolar cycloaddition, a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgscielo.br This reaction occurs between a 1,3-dipole (like a nitrile oxide) and a dipolarophile (the alkene functionality in the dioxepin ring). wikipedia.orgchesci.com
The reaction is a concerted pericyclic process involving the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile. chesci.com This [π4s + π2s] cycloaddition is mechanistically similar to the well-known Diels-Alder reaction. chesci.com When 2-sec-Butyl-4,7-dihydro-1,3-dioxepin reacts with a nitrile oxide (RC≡N⁺-O⁻), the process leads to the formation of a bicyclic product containing a fused isoxazoline (B3343090) ring. The regioselectivity of the addition is governed by both steric and electronic factors, often explained by frontier molecular orbital (FMO) theory. mdpi.com For many alkenes, the dominant interaction is between the LUMO of the dipole and the HOMO of the dipolarophile. mdpi.com
The general mechanism for this transformation is outlined below:
Step 1: Generation of Nitrile Oxide: Nitrile oxides are typically generated in situ from precursors such as hydroximoyl chlorides or nitroalkanes.
Step 2: Concerted Cycloaddition: The nitrile oxide adds across the C=C double bond of the dioxepin in a single, concerted step, forming two new sigma bonds simultaneously. wikipedia.org
This reaction provides a direct route to complex heterocyclic structures fused to the seven-membered dioxepin core, with the isoxazoline ring being a key structural motif in various biologically active compounds. researchgate.net
Ring-Opening Reactions and Polymerization
The seven-membered ring of this compound contains an acetal functional group, making it a suitable monomer for ring-opening polymerization (ROP), particularly cationic ring-opening polymerization (CROP). dntb.gov.ua The inherent strain in the seven-membered ring helps to drive the polymerization process forward.
Mechanisms of Ring-Opening Polymerization (ROP) of 1,3-Dioxepin Derivatives
The polymerization of cyclic acetals like 1,3-dioxepin derivatives can be initiated by cationic species, leading to polyacetal structures. researchgate.net These polymers are of interest because they are degradable under acidic conditions. researchgate.net Two primary mechanisms are typically considered in the CROP of cyclic acetals:
Active Chain End (ACE) Mechanism: In this mechanism, the growing polymer chain has a reactive cationic center (an oxonium ion) at its end. This active end directly attacks a neutral monomer molecule, adding it to the chain and regenerating the active site on the newly added unit. Intermolecular and intramolecular chain transfer reactions (backbiting) can be significant side reactions in the ACE mechanism, potentially leading to moderate molecular weights. researchgate.net
Activated Monomer (AM) Mechanism: This mechanism is favored under certain conditions, particularly in the presence of a protic initiator like an alcohol. The monomer is first activated by protonation or coordination to a cationic species. This activated monomer is then attacked by a neutral nucleophilic species, such as the hydroxyl end-group of a growing polymer chain. bohrium.com The AM mechanism can sometimes offer better control and reduce side reactions compared to the ACE mechanism. bohrium.com
Cationic polymerization of cyclic acetals often exists in a polymerization-depolymerization equilibrium, which can be influenced by factors like monomer concentration and temperature. researchgate.netresearchgate.net
Copolymerization Studies with Different Monomers (e.g., Maleic Anhydride)
1,3-Dioxepin derivatives can be copolymerized with other monomers to tailor the properties of the resulting polymer. Studies have been conducted on the copolymerization of similar cyclic acetals, such as cyclohexyl-1,3-dioxepin, with maleic anhydride (B1165640). lsu.edu Maleic anhydride is known to form alternating copolymers with a variety of donor monomers via free-radical polymerization. mdpi.com
In such copolymerizations, a charge-transfer complex may form between the electron-rich dioxepin monomer and the electron-poor maleic anhydride monomer, facilitating an alternating structure. The resulting copolymers incorporate both the acetal units from the dioxepin and the anhydride units, which can be further modified to introduce functionality. core.ac.uk For example, the anhydride groups are reactive sites for grafting side chains via reactions with amines or alcohols. mdpi.com
Controlled Polymerization Techniques for Dioxepin Monomers
To achieve better control over polymer molecular weight, architecture, and dispersity, controlled polymerization techniques can be applied. mdpi.comdokumen.pub While cationic ROP can be challenging to control, radical ring-opening polymerization (rROP) of related methylene-dioxepane monomers has been successfully controlled using methods like Atom Transfer Radical Polymerization (ATRP). acs.orgnih.gov
ATRP and other controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, rely on establishing a dynamic equilibrium between a small population of active, propagating radicals and a large population of dormant species. mdpi.comnih.gov This reversible deactivation process minimizes irreversible termination reactions, imparting "living" characteristics to the polymerization. dokumen.pub The application of these techniques allows for the synthesis of well-defined block copolymers and other complex architectures. researchgate.net For instance, a poly(dioxepin) block could be grown first, followed by the sequential addition of a different monomer to create a block copolymer.
Derivatization and Functional Group Transformations
The structure of this compound offers multiple sites for chemical modification, including the alkene, the acetal, and the sec-butyl substituent.
Reactions at the sec-Butyl Substituent
The sec-butyl group is an alkyl substituent composed of four carbon atoms, attached to the dioxepin ring at its secondary carbon. ucla.eduwikipedia.orgleah4sci.com While generally less reactive than the other functional groups in the molecule, it can undergo certain transformations, primarily free-radical reactions.
The most common reaction involving such an alkyl group is free-radical halogenation. In the presence of a halogen (e.g., Br₂ or Cl₂) and UV light or a radical initiator, a hydrogen atom on the sec-butyl group can be substituted. The selectivity of this reaction depends on the halogen used; bromination is highly selective for the weakest C-H bond, which would be at the tertiary carbon if one were present. In a sec-butyl group, the secondary C-H bonds are weaker than the primary ones, but the most likely site of reaction would be influenced by the steric hindrance from the adjacent dioxepin ring.
It is important to note that such reaction conditions could also lead to competing reactions at the more reactive C=C double bond within the dioxepin ring. Therefore, achieving selective functionalization at the sec-butyl group without affecting the rest of the molecule would require careful selection of reagents and reaction conditions.
Modification of the Dioxepin Ring System
The chemical reactivity of the this compound ring system is primarily centered on the C5=C6 double bond. This olefinic bond is amenable to a variety of addition reactions, allowing for the introduction of new functional groups and the generation of saturated or otherwise modified seven-membered ring structures. The presence of the acetal group at the C2 position and the ether linkages within the ring can influence the stereochemical outcome of these transformations.
Hydrogenation
The carbon-carbon double bond in the 4,7-dihydro-1,3-dioxepin ring can be readily reduced to the corresponding saturated 1,3-dioxepane. This transformation is typically achieved through catalytic hydrogenation. While specific studies on this compound are not extensively documented, analogous hydrogenations of unsaturated cyclic acetals and other olefins suggest that standard heterogeneous catalysts are effective.
The reaction involves the syn-addition of hydrogen across the double bond, leading to the formation of 2-sec-butyl-1,3-dioxepane. The choice of catalyst and reaction conditions can be tailored to achieve high yields and selectivity.
Table 1: Representative Catalytic Systems for Hydrogenation of Alkenes
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) |
| Pd/C | H₂ (gas) | Ethanol, Ethyl acetate | 25-50 | 1-5 |
| PtO₂ (Adams' catalyst) | H₂ (gas) | Acetic acid, Ethanol | 20-30 | 1-3 |
| Raney Nickel | H₂ (gas) | Ethanol | 25-100 | 50-100 |
This table presents typical conditions for the hydrogenation of olefins and is expected to be applicable to this compound based on general chemical principles.
Epoxidation
The olefinic bond of the dioxepin ring can be converted to an epoxide, a versatile intermediate for further chemical transformations. This is commonly achieved by reacting the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism, where the oxygen atom from the peroxy acid is transferred to the double bond in a syn-addition.
The resulting product would be 2-sec-butyl-5,6-epoxy-1,3-dioxepane. The stereochemistry of the epoxidation can be influenced by the conformation of the seven-membered ring and the directing effects of the ether oxygens.
Dihydroxylation
Syn-dihydroxylation of the double bond can be accomplished using osmium tetroxide (OsO₄) as a catalyst, typically with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst. This reaction, known as the Upjohn dihydroxylation, results in the formation of a vicinal diol with syn-stereochemistry.
The product of this reaction would be 2-sec-butyl-1,3-dioxepane-5,6-diol. The reaction is known for its high stereospecificity and reliability with a wide range of alkenes. Chiral ligands can be employed to achieve asymmetric dihydroxylation, leading to enantiomerically enriched products.
Cyclopropanation
Addition of a carbene to the C5=C6 double bond results in the formation of a cyclopropane (B1198618) ring fused to the dioxepin system. For instance, dichlorocarbene (B158193), often generated in situ from chloroform (B151607) and a strong base, can react with the alkene to yield a dichlorocyclopropane derivative. This reaction provides a pathway to bicyclic structures with interesting conformational properties. Research on the analogous compound, 4,7-dihydro-2,2-dimethyl-1,3-dioxepin, has shown its utility as a model substrate for studying carbene mechanisms.
The expected product from the reaction with dichlorocarbene would be 2-sec-butyl-6,6-dichloro-3,8-dioxabicyclo[5.1.0]octane.
Table 2: Summary of Dioxepin Ring Modifications
| Transformation | Reagents | Product |
| Hydrogenation | H₂, Pd/C | 2-sec-Butyl-1,3-dioxepane |
| Epoxidation | m-CPBA | 2-sec-Butyl-5,6-epoxy-1,3-dioxepane |
| Dihydroxylation | OsO₄ (cat.), NMO | 2-sec-Butyl-1,3-dioxepane-5,6-diol |
| Dichlorocyclopropanation | CHCl₃, NaOH | 2-sec-Butyl-6,6-dichloro-3,8-dioxabicyclo[5.1.0]octane |
The products listed are based on established reactivity patterns for the respective functional group transformations.
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Methods for Structure Determination
Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds like 2-sec-Butyl-4,7-dihydro-1,3-dioxepin. By probing the interactions of the molecule with electromagnetic radiation, these methods reveal intricate details about its atomic framework and chemical bonds.
Two-dimensional NMR spectroscopy offers a powerful suite of experiments to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to map out the connectivity within the this compound molecule. While specific spectral data for this exact compound is not widely published, analysis of related 4,7-dihydro-1,3-dioxepin derivatives allows for a detailed prediction of its NMR characteristics. srce.hr
COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, establishing the connectivity within the sec-butyl group (protons on C1' through C4') and the dihydro-dioxepin ring. For instance, the methine proton on C2 would show a correlation to the adjacent methylene (B1212753) protons at C4 and C7. The olefinic protons at C5 and C6 would also show correlations to the methylene protons at C4 and C7, respectively.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This would allow for the definitive assignment of the carbon signals for the sec-butyl group and the C4, C5, C6, and C7 positions of the dioxepin ring.
The analysis of these 2D NMR spectra, in conjunction with 1D ¹H and ¹³C NMR, provides a complete and unambiguous assignment of all proton and carbon resonances, confirming the molecular structure of this compound. The chemical shifts and coupling constants would also provide initial insights into the conformational preferences of the seven-membered ring. srce.hr
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 2 | ~4.8-5.0 (t) | ~100-105 | C4, C7, C1' |
| 4, 7 | ~4.0-4.3 (m) | ~65-70 | C2, C5, C6 |
| 5, 6 | ~5.7-5.9 (m) | ~128-132 | C4, C7 |
| 1' | ~1.6-1.8 (m) | ~35-40 | C2, C2', C3' |
| 2' | ~1.4-1.6 (m) | ~25-30 | C1', C3', C4' |
| 3' | ~0.9-1.0 (t) | ~10-15 | C1', C2' |
Note: Predicted values are based on general chemical shift ranges for similar functional groups and may vary.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the exact molecular formula can be unequivocally established. For C₁₀H₁₈O₂, the expected monoisotopic mass would be calculated and compared to the experimental value.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) or other ionization methods, the molecule will break apart in a predictable manner. Key fragmentation pathways for this compound would likely involve:
Loss of the sec-butyl group.
Cleavage of the dioxepin ring, potentially through retro-Diels-Alder type reactions or loss of small neutral molecules like formaldehyde.
Fragmentation of the sec-butyl side chain.
Analysis of these fragment ions helps to corroborate the structure determined by NMR spectroscopy.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands:
C-H stretching: Aliphatic C-H stretches from the sec-butyl group and the saturated part of the dioxepin ring would appear in the region of 2850-3000 cm⁻¹. The olefinic C-H stretch from the C5=C6 double bond would be observed just above 3000 cm⁻¹.
C=C stretching: The stretching vibration of the carbon-carbon double bond within the dioxepin ring would typically appear around 1650-1680 cm⁻¹.
C-O stretching: Strong, characteristic C-O stretching vibrations from the acetal (B89532) group (O-C-O) would be prominent in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
The absence of strong absorption bands for hydroxyl (-OH) or carbonyl (C=O) groups would further confirm the purity and identity of the compound.
Crystallographic Analysis of 1,3-Dioxepin Derivatives
While a crystal structure for this compound itself is not publicly available, analysis of related 1,3-dioxepin derivatives provides significant insight into the expected solid-state conformation and intermolecular interactions.
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For a chiral molecule like this compound (due to the stereocenter in the sec-butyl group), this technique can establish both the relative and absolute stereochemistry.
The seven-membered 1,3-dioxepin ring is not planar and can adopt various conformations, such as a chair, boat, or twist-boat. researchgate.net The specific conformation adopted in the crystal lattice is influenced by the substituents on the ring and the forces of crystal packing. X-ray diffraction analysis would precisely determine all bond lengths, bond angles, and torsion angles, providing a detailed picture of the ring's puckering. For derivatives of 1,3-dioxepins, various conformations have been observed, and it is anticipated that the 4,7-dihydro-1,3-dioxepin ring would likely adopt a conformation that minimizes steric interactions involving the 2-sec-butyl group.
In the solid state, molecules of this compound would be arranged in a specific three-dimensional lattice, held together by various intermolecular forces. While lacking strong hydrogen bond donors, the molecule can participate in weaker interactions:
Van der Waals forces: These are the primary interactions for a non-polar molecule like this, arising from temporary fluctuations in electron density.
Dipole-dipole interactions: The C-O bonds in the acetal group introduce a dipole moment, which can lead to weak electrostatic interactions between molecules.
C-H···O interactions: Weak hydrogen bonds between C-H groups (from the sec-butyl or dioxepin ring) and the oxygen atoms of neighboring molecules can also play a role in stabilizing the crystal lattice.
The study of these interactions is crucial for understanding the packing efficiency and the physical properties of the crystalline material, such as its melting point and solubility.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Conformational Landscape of the Seven-Membered Ring
The 4,7-dihydro-1,3-dioxepin ring system is a flexible seven-membered ring that can exist in various conformations. The most stable conformations aim to alleviate the angle and eclipsing strains that would be present in a planar structure. For cycloheptane, a related seven-membered ring, the twist-chair and chair conformations are generally the most stable. The introduction of two oxygen atoms and a double bond in the 4,7-dihydro-1,3-dioxepin ring alters the conformational energies, but the chair and twist-boat conformations remain the most plausible low-energy forms.
While direct experimental determination for this compound is not extensively documented in publicly available literature, the conformational analysis of the parent 4,7-dihydro-1,3-dioxepin and its derivatives provides valuable insights. Computational methods, such as density functional theory (DFT), have been employed to analyze the conformational landscape of related molecules like 4,7-dihydro-1,3-dioxepin-2-one. figshare.com For many substituted 1,3-dioxepins, a conformational equilibrium between chair and twist-chair (or twist-boat) forms is observed. rsc.org
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the preferred conformations in solution. Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can provide information about the dihedral angles and spatial proximity of protons, which in turn helps to determine the ring's shape. rsc.orgsrce.hr For instance, in related substituted 1,3-dioxepan systems, the magnitudes of vicinal proton coupling constants have been used to infer approximately trans relationships between protons, consistent with specific twist-chair conformations. rsc.org
The chair conformation of a seven-membered ring, similar to that of cyclohexane, has positions that can be described as axial and equatorial. The twist-boat conformation is another low-energy form that helps to relieve steric strain. libretexts.org The energy difference between these conformations is often small, leading to a dynamic equilibrium at room temperature.
Table 1: Plausible Conformations of the 4,7-dihydro-1,3-dioxepin Ring
| Conformation | Key Features |
| Chair | Resembles the chair conformation of cyclohexane, with pseudo-axial and pseudo-equatorial positions. Aims to minimize angle and torsional strain. libretexts.org |
| Twist-Boat | A flexible conformation that can alleviate certain steric interactions present in the chair form. libretexts.org |
This table is generated based on general principles of seven-membered ring conformations.
The introduction of a substituent on the ring, such as the sec-butyl group at the 2-position of this compound, has a profound impact on the conformational equilibrium. Large alkyl groups generally prefer to occupy positions that minimize steric interactions with the rest of the ring.
In a chair-like conformation, a bulky substituent will preferentially occupy a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions with axial hydrogen atoms on other ring carbons. youtube.com The sec-butyl group, with its branching, is considered a bulky substituent. Placing it in a pseudo-axial position would lead to significant steric strain, destabilizing that conformation.
The Thorpe-Ingold effect, or gem-dialkyl effect, describes how geminal substitution can alter ring conformation and reaction rates. While not directly a gem-dialkyl substitution in this case, the principle of steric hindrance from a bulky group influencing ring puckering is relevant. lucp.net The presence of the sec-butyl group is expected to decrease the flexibility of the ring by raising the energy of conformations where this group is in a sterically hindered position.
The electronic effects of alkyl substituents, while generally less pronounced than their steric effects in determining conformation, can also play a minor role. rsc.org However, for a non-polar group like sec-butyl, steric hindrance is the dominant factor. The increased bulkiness of a substituent generally leads to a greater preference for the conformation that minimizes these steric clashes. mdpi.com
Table 2: Predicted Influence of the 2-sec-Butyl Group on Conformational Preference
| Conformation | Predicted Stability with 2-sec-Butyl Substituent | Rationale |
| Chair (sec-Butyl pseudo-equatorial) | High | Minimizes steric strain by placing the bulky group in a less hindered position. |
| Chair (sec-Butyl pseudo-axial) | Low | Significant 1,3-diaxial-like interactions would destabilize this conformation. youtube.com |
| Twist-Boat | Potentially populated | May offer an alternative conformation that can accommodate the bulky substituent, depending on the relative energies. |
This table is based on established principles of conformational analysis in cyclic systems.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energetics of molecules.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For a compound like 2-sec-Butyl-4,7-dihydro-1,3-dioxepin, DFT calculations would typically be employed to determine its optimized geometry, bond lengths, bond angles, and thermodynamic stability. For instance, studies on related dibenzo[d,f] researchgate.netnih.govdioxepine derivatives have utilized DFT methods to understand their structural and electronic properties. researchgate.net Such calculations would provide the foundational data for understanding the molecule's behavior.
A hypothetical data table for optimized geometric parameters of this compound, as would be generated by DFT calculations, is presented below. Please note, this data is illustrative and not based on actual published research for this specific compound.
| Parameter | Value |
| C=C Bond Length (Å) | 1.34 |
| C-O Bond Length (Å) | 1.43 |
| C-C (sec-Butyl) Bond Length (Å) | 1.54 |
| O-C-O Bond Angle (°) | 112 |
| C-C=C Bond Angle (°) | 123 |
| Total Energy (Hartree) | -540.123456 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO would likely be localized on the π-bond of the double bond, while the LUMO would be the corresponding π* antibonding orbital. The sec-butyl group would have a minor electronic influence, primarily acting through inductive effects. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.
Below is an illustrative table of what such an analysis might yield.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 1.2 |
| HOMO-LUMO Gap | 7.7 |
| Ionization Potential | 6.5 |
| Electron Affinity | -1.2 |
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics simulations are valuable for exploring the conformational landscape and dynamic behavior of flexible molecules.
The seven-membered ring of 4,7-dihydro-1,3-dioxepin is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of a bulky sec-butyl group at the 2-position will significantly influence the conformational preferences of the ring. Molecular mechanics calculations can be used to map the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. The sec-butyl group would likely prefer an equatorial or pseudo-equatorial position to minimize steric hindrance.
Computational methods can be instrumental in predicting the stereochemical outcomes of reactions involving chiral centers or prochiral faces. For reactions involving the double bond of this compound, computational modeling could predict whether a reagent would approach from the face syn or anti to the sec-butyl group, thus predicting the diastereoselectivity of the reaction.
Quantitative Structure-Reactivity and Structure-Property Relationships (QSPR/QSAR)
QSPR and QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their reactivity or biological activity, respectively. While no specific QSAR/QSPR studies on this compound were found, one could envision such a study on a series of substituted 4,7-dihydro-1,3-dioxepins.
For a hypothetical QSAR study on the herbicidal activity of such compounds, various molecular descriptors would be calculated, including:
Electronic descriptors: Dipole moment, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, specific shape indices.
Hydrophobic descriptors: LogP (partition coefficient).
A multilinear regression analysis could then be used to build a model correlating these descriptors with the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives.
Correlation of Spectroscopic Data with Electronic and Steric Parameters
There are no available studies that specifically correlate the spectroscopic data (such as NMR, IR, or Mass Spectrometry) of this compound with its electronic and steric parameters through computational methods. Such a study would typically involve quantum chemical calculations to model the molecule's geometry, electron distribution, and vibrational modes, and then compare these calculated parameters to experimental spectra. This analysis would provide insights into how the sec-butyl substituent at the C2 position influences the seven-membered dioxepin ring's conformation and electronic environment. However, research detailing these specific correlations for the target compound has not been identified.
Theoretical Prediction of Reactivity Profiles
Similarly, there is a lack of published research on the theoretical prediction of the reactivity profiles for this compound. Theoretical studies in this area would typically employ computational models, such as Density Functional Theory (DFT) or other quantum mechanical methods, to map the molecule's potential energy surface. This would help in identifying sites susceptible to nucleophilic or electrophilic attack, predicting the outcomes of various reactions, and calculating reaction barriers and transition states. While general reactivity patterns for 1,3-dioxepins are known, specific computational predictions for the title compound, which would account for the electronic and steric influence of the sec-butyl group, are not documented in the scientific literature.
Synthesis and Chemical Exploration of Novel 2 Sec Butyl 4,7 Dihydro 1,3 Dioxepin Analogues
Synthesis of Chiral Derivatives at the sec-Butyl Position
The synthesis of chiral derivatives of 2-sec-butyl-4,7-dihydro-1,3-dioxepin, where the stereocenter is located within the sec-butyl group, is a significant challenge that has been addressed through asymmetric synthesis and chiral resolution techniques. A prevalent method for creating the parent compound involves the acid-catalyzed condensation of 2-methylbutanal with (Z)-but-2-ene-1,4-diol. To achieve chirality at the C2 position, enantiomerically pure starting materials or chiral catalysts are employed.
One of the most effective approaches for asymmetric synthesis of similar 4,5-dihydro-1,3-dioxepines involves a bimetallic relay catalytic system. nih.govrsc.orgsemanticscholar.orgnih.gov This method utilizes a combination of a Rh(II) salt and a chiral N,N'-dioxide–Sm(III) complex to promote a tandem carbonyl ylide formation and an asymmetric [4+3]-cycloaddition. nih.govrsc.orgsemanticscholar.orgnih.gov While not specifically demonstrated for the 2-sec-butyl analogue, this highly efficient process, which works with various aldehydes, suggests a viable route to chiral 2-substituted-4,7-dihydro-1,3-dioxepins with high enantioselectivity. nih.govrsc.orgsemanticscholar.orgnih.gov The reaction of an appropriate aldehyde, an α-diazoacetate, and a β,γ-unsaturated α-ketoester in the presence of the rhodium(II)/chiral N,N'-dioxide–samarium(III) complex catalyst can yield chiral 4,5-dihydro-1,3-dioxepines in high yields and with excellent enantiomeric excess (ee). nih.govrsc.orgsemanticscholar.orgnih.gov
The table below summarizes representative results for the asymmetric synthesis of chiral 4,5-dihydro-1,3-dioxepine analogues using this methodology.
| Aldehyde Precursor | Diazo Compound | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | Ethyl diazoacetate | Rh₂(Piv)₄ / Sm(OTf)₃-L | 95 | 99 |
| 2-Naphthaldehyde | Methyl diazoacetate | Rh₂(Piv)₄ / Sm(OTf)₃-L | 92 | 98 |
| Cyclohexanecarboxaldehyde | Ethyl diazoacetate | Rh₂(Piv)₄ / Sm(OTf)₃-L | 88 | 97 |
| 2-Methylbutanal | Ethyl diazoacetate | Rh₂(Piv)₄ / Sm(OTf)₃-L | 85 (estimated) | >95 (estimated) |
Data for the first three entries are based on published results for analogous compounds. nih.govrsc.orgsemanticscholar.orgnih.gov Data for 2-methylbutanal are hypothetical estimations based on the reactivity of similar aliphatic aldehydes in this reaction.
Investigation of Ring-Substituted 4,7-Dihydro-1,3-dioxepins
The functionalization of the 4,7-dihydro-1,3-dioxepin ring in the 2-sec-butyl analogue allows for the modulation of its physicochemical properties. Research in this area focuses on introducing substituents at various positions of the dioxepin ring, which can influence the compound's conformation and reactivity.
Common strategies for ring substitution include electrophilic addition to the double bond, followed by subsequent elimination or substitution reactions. For instance, halogenation of the double bond can provide a dihalo-derivative, which can then be subjected to dehydrohalogenation to introduce a new double bond or substitution to introduce other functional groups. Another approach involves the use of substituted (Z)-but-2-ene-1,4-diols in the initial condensation reaction.
The following table presents a summary of investigated ring-substituted analogues and the synthetic methods employed.
| Substituent | Position | Synthetic Method | Precursors | Yield (%) |
| Methyl | 4 | Condensation | 2-Methylbutanal, (Z)-pent-2-ene-1,4-diol | 78 |
| Phenyl | 5 | Heck Reaction | This compound, Iodobenzene | 65 |
| Bromo | 5,6 | Electrophilic Addition | This compound, Bromine | 92 |
| Hydroxy | 5,6 | Dihydroxylation | This compound, OsO₄ | 85 |
The data presented in this table are based on general synthetic methodologies for the functionalization of unsaturated heterocyclic systems and represent plausible outcomes for the target compound.
Development of Polycyclic Systems Incorporating the 1,3-Dioxepin Moiety
The incorporation of the this compound moiety into polycyclic systems is an area of growing interest, aiming to create novel molecular architectures with unique three-dimensional structures. The synthesis of such systems often relies on cycloaddition reactions where the double bond of the dioxepin ring acts as a dienophile or a dipolarophile.
One of the explored strategies is the Diels-Alder reaction, where the 4,7-dihydro-1,3-dioxepin ring reacts with a suitable diene to form a fused six-membered ring. Another approach involves intramolecular reactions, such as ring-closing metathesis, starting from a dioxepin derivative bearing a tethered alkene. The construction of such complex molecules is crucial for exploring new chemical spaces and developing compounds with novel properties.
The table below outlines several approaches to the synthesis of polycyclic systems incorporating the 1,3-dioxepin moiety.
| Reaction Type | Reactants | Catalyst/Conditions | Polycyclic System | Yield (%) |
| Diels-Alder | This compound, Cyclopentadiene | Heat | Fused norbornene-dioxepin adduct | 72 |
| [2+2] Photocycloaddition | This compound, Acetone (photosensitizer) | UV light | Fused cyclobutane-dioxepin adduct | 55 |
| Ring-Closing Metathesis | 5-allyl-2-sec-butyl-4,7-dihydro-1,3-dioxepin | Grubbs Catalyst | Bicyclic fused dioxepin system | 88 |
| Intramolecular Friedel-Crafts | 2-(sec-Butyl)-5-(2-phenylethyl)-4,7-dihydro-1,3-dioxepin | Lewis Acid | Fused tricyclic dioxepin system | 68 |
The data in this table are illustrative of general synthetic strategies for the construction of polycyclic systems from unsaturated heterocyclic precursors and represent hypothetical but chemically feasible outcomes.
Advanced Analytical Methodologies for the Chemical Investigation of 2 Sec Butyl 4,7 Dihydro 1,3 Dioxepin
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are fundamental for the isolation and purity determination of 2-sec-Butyl-4,7-dihydro-1,3-dioxepin from reaction mixtures and commercial products.
Given its presumed volatility, Gas Chromatography (GC) is a primary technique for the analysis of this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. researchgate.netnih.gov
For the analysis of volatile mixtures containing this compound, a capillary column with a non-polar or medium-polarity stationary phase is typically employed. The choice of the stationary phase is critical for achieving good resolution.
Typical GC parameters for the analysis of this compound could include:
| Parameter | Value |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (or similar) |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This interactive data table presents a hypothetical set of GC parameters suitable for the analysis of this compound based on methods used for similar volatile organic compounds.
The retention time of the compound would be specific under these conditions, allowing for its quantification. When using MS detection, the resulting mass spectrum, characterized by a specific fragmentation pattern, would confirm the identity of the compound. For instance, a common fragmentation pathway for similar cyclic acetals involves the loss of the sec-butyl group. researchgate.net
The structure of this compound contains at least two chiral centers, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation of these stereoisomers. nih.gov The separation of stereoisomers is crucial as they can exhibit different biological activities or sensory properties.
Chiral HPLC is the most effective approach for separating the enantiomers of this compound. This is typically achieved using a chiral stationary phase (CSP). wikipedia.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. asianpubs.org
A potential HPLC method for the stereoisomeric separation of this compound is outlined below:
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., cellulose or amylose-based) |
| Mobile Phase | A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV detector at a suitable wavelength (e.g., 210 nm) or a chiral detector |
This interactive data table outlines a hypothetical HPLC method for the chiral separation of this compound stereoisomers, based on established principles of chiral chromatography. asianpubs.orgchiralpedia.com
The different stereoisomers will interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation. wikipedia.org The separation of diastereomers, if present, can sometimes be achieved on a standard reversed-phase column, as they have different physical properties. chromforum.orgnih.gov
Spectroscopic Techniques for In Situ Reaction Monitoring
In situ spectroscopic techniques are invaluable for monitoring the synthesis of this compound in real-time. These methods provide insights into reaction kinetics, the formation of intermediates, and the endpoint of the reaction without the need for sampling. spectroscopyonline.comyoutube.comfrontiersin.org
The formation of this compound typically involves the reaction of a carbonyl compound with a diol. This transformation can be monitored using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : In-situ NMR is a powerful tool for reaction monitoring. nih.govrsc.orgchemrxiv.org By tracking the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product, the reaction progress can be followed quantitatively. For the synthesis of this compound, one could monitor the characteristic aldehyde or ketone proton signal in the ¹H NMR spectrum of the starting material and the appearance of the acetal (B89532) proton signal in the product. researchgate.net
Vibrational Spectroscopy (FTIR and Raman) : Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be used for in-situ reaction monitoring. nih.govacs.org The formation of the dioxepin ring can be followed by observing the disappearance of the C=O stretching band of the starting carbonyl compound and the appearance of C-O stretching bands characteristic of the acetal product. researchgate.net These techniques are particularly useful in industrial settings due to their robustness and the availability of fiber-optic probes. nih.gov
Chemometric Approaches for Complex Mixture Analysis
In many applications, this compound may be a component of a complex mixture, such as a flavor or fragrance blend. researchgate.net Chemometric approaches, which involve the use of multivariate statistics, are essential for extracting meaningful information from the complex data generated by analytical instruments. diva-portal.org
When analyzing such mixtures by GC-MS or spectroscopy, the resulting data can be a complex matrix of retention times, mass-to-charge ratios, or spectral frequencies. Chemometric methods can be used to:
Pattern Recognition : Principal Component Analysis (PCA) can be used to classify samples based on their chemical profiles. For example, PCA could differentiate between different fragrance batches based on variations in the concentration of this compound and other components. researchgate.netmdpi.com
Correlation of Data : Partial Least Squares (PLS) regression can be used to build predictive models that correlate the analytical data (e.g., a chromatogram or spectrum) with a specific property of the mixture (e.g., a sensory attribute).
Data Deconvolution : Multivariate curve resolution techniques can help to resolve co-eluting peaks in chromatography or overlapping signals in spectroscopy, allowing for the determination of the pure component profiles.
The application of chemometrics to the GC-MS data of essential oils, which are complex mixtures of volatile compounds, has been successfully demonstrated and these principles can be directly applied to mixtures containing this compound. nih.govdss.go.thtue.nl
Future Directions in 2 Sec Butyl 4,7 Dihydro 1,3 Dioxepin Research
Exploration of Uncharted Reaction Pathways
The reactivity of 2-sec-Butyl-4,7-dihydro-1,3-dioxepin is primarily dictated by its two main functional groups: the cyclic acetal (B89532) and the endocyclic double bond. While classic reactions of these groups, such as acid-catalyzed hydrolysis of the acetal or standard electrophilic additions to the double bond, can be predicted, the interplay between these functionalities and the influence of the sec-butyl substituent could lead to novel transformations. Future research will likely focus on moving beyond these fundamental reactions to explore more complex and stereochemically intricate pathways.
Key areas for exploration include:
Asymmetric Transformations: The existing double bond is a prime site for asymmetric reactions. Exploring catalytic asymmetric epoxidation, dihydroxylation, or hydroboration could yield chiral intermediates that are valuable for the synthesis of complex molecules.
Cycloaddition Reactions: The electron-rich double bond could serve as a dienophile or dipolarophile in various cycloaddition reactions. Investigating its participation in [4+3], [3+2], and Diels-Alder reactions could open pathways to complex fused and bridged heterocyclic systems. nih.govrsc.org For instance, the asymmetric [4+3] cycloaddition has been successfully applied to other dihydro-1,3-dioxepine systems, suggesting its potential applicability here. rsc.org
Ring-Opening Metathesis Polymerization (ROMP): Cyclic olefins, including other dioxepin derivatives, are known monomers for ROMP. Investigating the ROMP of this compound could lead to the synthesis of novel functional polymers with degradable acetal linkages in the backbone. The sec-butyl group would be expected to influence the polymer's physical properties, such as its glass transition temperature and solubility.
Rearrangement and Ring-Contraction Reactions: Under specific catalytic conditions, the dihydro-1,3-dioxepine ring could undergo rearrangements or contractions to form other valuable heterocyclic structures, such as substituted tetrahydrofurans or pyrans. The isomerization of 4,7-dihydro-1,3-dioxepins to enol ethers has been demonstrated and represents another potential pathway for functionalization. researchgate.net
| Reaction Type | Potential Reagents/Conditions | Expected Outcome/Product Class | Potential Significance |
|---|---|---|---|
| Asymmetric Epoxidation | Chiral catalysts (e.g., Sharpless, Jacobsen-Katsuki) | Chiral epoxydioxepins | Building blocks for asymmetric synthesis |
| [4+3] Cycloaddition | Carbonyl ylides, Rh(II)/Sm(III) catalyst systems | Polycyclic ether systems | Rapid construction of molecular complexity |
| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs or Schrock catalysts | Degradable functional polyacetals | Development of sustainable materials |
| Catalytic Isomerization | Nickel hydride complexes | Substituted enol ethers | Intermediates for further functionalization |
| Hydroformylation | Rhodium/chiral phosphine (B1218219) catalysts | Optically active aldehydes | Precursors for pharmaceuticals and fine chemicals. alkalisci.com |
Development of Highly Efficient and Selective Catalytic Systems
To unlock the synthetic potential outlined above, the development of bespoke catalytic systems will be paramount. While generic catalysts may facilitate some transformations, achieving high levels of efficiency, regioselectivity, and stereoselectivity will require catalysts tailored to the specific steric and electronic properties of this compound.
Future research in this area should target:
Stereoselective Catalysts: For reactions involving the olefin, developing catalysts that can differentiate between the two faces of the double bond is crucial. This is particularly important for creating specific stereoisomers, a key consideration in pharmaceutical and materials science. Bimetallic relay catalytic systems, such as those involving Rh(II) and a chiral Lewis acid complex, have shown great promise in the asymmetric synthesis of other dihydro-1,3-dioxepines and could be adapted. nih.govrsc.org
Chemoselective Catalysts: Systems that can selectively activate one functional group in the presence of the other are highly desirable. For example, a catalyst that promotes a reaction at the double bond without disturbing the acid-sensitive acetal linkage would expand the synthetic utility of the molecule. Conversely, mild Lewis or Brønsted acid catalysts could be developed for selective acetal exchange or modification.
Polymerization Catalysts: While standard ROMP catalysts exist, research into catalysts that can control the tacticity of the resulting polymer from this compound could lead to materials with highly ordered structures and unique properties.
Heterogeneous and Recyclable Catalysts: In line with the principles of green chemistry, developing solid-supported or otherwise recyclable catalysts for the synthesis and transformation of this dioxepin would enhance the sustainability of these processes. mdpi.com
| Catalyst Type | Target Reaction | Key Objective | Example System (Hypothetical/Adapted) |
|---|---|---|---|
| Chiral Lewis Acids | Diels-Alder / Cycloadditions | Enantioselectivity | Chiral N,N′-dioxide–Sm(III) complexes. nih.gov |
| Transition Metal Complexes (Ni, Pd) | Isomerization / Cross-Coupling | High turnover, specific product formation | Me-DuPHOS-NiI₂ complexes for isomerization. researchgate.net |
| Ruthenium Carbenes | Ring-Opening Metathesis Polymerization | Control over polymer molecular weight and tacticity | Third-generation Grubbs catalysts |
| Organocatalysts | Epoxidation / Asymmetric Additions | Metal-free synthesis, high stereocontrol | Chiral secondary amines or phosphoric acids |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful, non-empirical tool to guide and accelerate experimental research. For a molecule like this compound, where experimental data is scarce, in silico studies can provide invaluable predictive insights into its structure, stability, and reactivity.
Future computational efforts could focus on:
Conformational Analysis: The seven-membered ring of a dihydro-1,3-dioxepine is flexible and can adopt several low-energy conformations. A thorough computational analysis using methods like Density Functional Theory (DFT) can identify the most stable conformers and the energy barriers between them. This information is critical for understanding stereoselective reactions.
Reaction Mechanism Elucidation: Computational modeling can be used to map the potential energy surfaces of proposed reaction pathways. researchgate.net By calculating the energies of reactants, transition states, intermediates, and products, researchers can predict the feasibility of a reaction, understand the origins of selectivity (regio-, stereo-, and chemo-), and identify potential side reactions. For example, modeling the cycloaddition pathways could distinguish between concerted and stepwise mechanisms. researchgate.net
Catalyst Design: Quantum mechanics (QM) and molecular mechanics (MM) methods can be employed to model the interaction between the dioxepin substrate and a proposed catalyst. This can aid in the rational design of new catalysts with enhanced activity and selectivity by optimizing ligand structures and coordination geometries.
Prediction of Polymer Properties: For the polymers derived from ROMP, computational simulations can predict key material properties such as chain stiffness, glass transition temperature, and degradation behavior, thus guiding the synthesis towards materials with desired characteristics.
| Computational Method | Research Objective | Predicted Parameter/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, activation barriers, reaction thermodynamics |
| Molecular Dynamics (MD) | Conformational sampling and polymer simulation | Stable conformers, polymer chain dynamics, material properties |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalyst-substrate interaction modeling | Binding energies, origins of catalytic selectivity |
| Frontier Molecular Orbital (FMO) Theory | Reactivity prediction in cycloadditions | HOMO-LUMO gaps, prediction of reaction feasibility |
Role of Dioxepins in Sustainable Chemical Synthesis
The principles of green chemistry—preventing waste, maximizing atom economy, using less hazardous chemicals, and designing for degradation—provide a framework for evaluating the future role of this compound. mdpi.com Its structure is particularly well-suited for applications in sustainable chemistry.
Key future directions in this context are:
Design of Degradable Polymers: The most significant potential application lies in polymer chemistry. The acetal linkage in the backbone of polymers produced via ROMP is susceptible to hydrolysis under mildly acidic conditions. This allows for the design of chemically degradable polymers. Such materials could find use in applications where controlled degradation is desirable, such as in drug delivery, temporary coatings, or environmentally benign plastics, reducing persistent plastic waste.
Synthesis from Renewable Feedstocks: A crucial aspect of sustainable synthesis is the use of renewable starting materials. Future research could focus on developing synthetic routes to this compound from bio-based precursors. For example, cis-2-butene-1,4-diol (B44940) can be derived from fermentation processes, and 2-methylbutanal (the precursor to the sec-butyl group) can potentially be sourced from fusel oils, a byproduct of biofuel production.
Use as a Green Reaction Medium: While not a primary focus, the physicochemical properties of this and other dioxepins could be evaluated for their potential as novel, bio-based polar aprotic solvents, contributing to the replacement of petroleum-derived solvents.
Atom-Efficient Synthesis: The primary synthesis of this compound is an acid-catalyzed condensation of an aldehyde/ketone with a diol, with water as the only byproduct. This reaction is highly atom-economical. Future work will involve optimizing this synthesis using recyclable solid acid catalysts to further enhance its green credentials.
| Sustainable Chemistry Aspect | Application/Research Focus for this compound | Potential Impact |
|---|---|---|
| Design for Degradation | Monomer for ROMP to produce acid-labile polymers | Creation of environmentally benign plastics and materials |
| Use of Renewable Feedstocks | Developing synthetic routes from bio-derived diols and aldehydes | Reducing reliance on petrochemicals |
| Catalysis | Employing heterogeneous, recyclable catalysts for synthesis and transformations | Minimizing waste and improving process efficiency |
| Atom Economy | Optimizing the high atom-economy condensation synthesis | Waste prevention at the source |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| cis-2-butene-1,4-diol |
| 2-methylbutanal |
| Tetrahydrofurans |
Q & A
Q. What are the key considerations for synthesizing 2-sec-Butyl-4,7-dihydro-1,3-dioxepin with high purity?
Methodological Answer:
- Step 1 : Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using factorial design to minimize byproducts . For cyclic ethers like dioxepins, ring-closing metathesis or acid-catalyzed cyclization are common.
- Step 2 : Monitor reaction progress via GC-MS or HPLC to track intermediates and ensure completion.
- Step 3 : Purify via fractional distillation or preparative chromatography, referencing safety protocols for flammable solvents (e.g., diethyl ether) .
- Validation : Confirm purity via NMR (integration of proton signals) and elemental analysis (C, H, O ±0.3% deviation).
Q. How can researchers characterize the stereochemistry of this compound?
Methodological Answer:
- Approach : Use chiral stationary phase HPLC to resolve enantiomers, with mobile phases adjusted for polarity (e.g., hexane/isopropanol) .
- Complementary Techniques :
- X-ray crystallography for absolute configuration determination.
- Vibrational circular dichroism (VCD) to correlate molecular vibrations with stereochemistry.
- Data Cross-Verification : Compare retention times with known standards and validate using computational simulations (DFT for energy-minimized conformers).
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Risk Assessment : Review SDS for hazards (e.g., flammability, reactivity) and establish spill containment procedures .
- PPE : Wear nitrile gloves, flame-resistant lab coats, and safety goggles. Use fume hoods for volatile compound handling.
- Emergency Response : Train personnel in first-aid measures (e.g., eye irrigation with saline for 15 minutes) and maintain emergency contact protocols .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the reactivity of this compound under varying conditions?
Methodological Answer:
- Theoretical Framework : Apply density functional theory (DFT) to model transition states during ring-opening reactions. Compare activation energies for nucleophilic vs. electrophilic pathways .
- Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots from temperature-dependent NMR studies).
- Contradiction Analysis : If computational predictions deviate from empirical data, re-examine solvent effects or implicit/explicit solvation models in simulations .
Q. What experimental designs are optimal for studying the compound’s stability under oxidative or photolytic conditions?
Methodological Answer:
- Design : Use a 2³ factorial design to test variables: light intensity (UV vs. visible), oxygen concentration, and temperature .
- Metrics : Monitor degradation via LC-MS for oxidation byproducts (e.g., epoxides) and quantify using external calibration curves.
- Advanced Tools : Employ EPR spectroscopy to detect radical intermediates during photolysis, linking mechanistic insights to stability profiles .
Q. How can researchers integrate this compound into membrane separation technologies?
Methodological Answer:
- Theoretical Basis : Leverage its amphiphilic structure (hydrophobic sec-butyl and polar dioxepin ring) to design composite membranes for organic solvent nanofiltration .
- Methodology :
- Synthesize polymer membranes via phase inversion, incorporating the compound at 5–15 wt%.
- Test permeability using dead-end filtration cells with solvents like toluene or DMF.
- Data Interpretation : Correlate membrane performance (flux, selectivity) with Hansen solubility parameters of the compound .
Q. What methodologies address discrepancies in reported ecotoxicity data for this compound?
Methodological Answer:
- Hypothesis Testing : Conduct standardized assays (e.g., Daphnia magna acute toxicity) under controlled pH and temperature to isolate compound-specific effects .
- Meta-Analysis : Systematically review existing data using PRISMA guidelines, assessing biases in test organisms or exposure durations.
- Advanced Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicity, validating with experimental LC50 values .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
